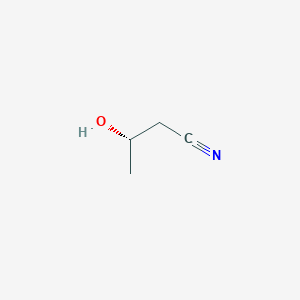

(S)-3-Hydroxybutanenitrile

Descripción general

Descripción

(S)-3-Hydroxybutanenitrile is an organic compound with the molecular formula C4H7NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-3-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-oxobutanenitrile using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through biocatalytic processes. Enzymes such as nitrile hydratases and nitrilases are employed to convert nitriles to the corresponding amides or acids, followed by reduction to the desired hydroxy compound. These biocatalytic methods are advantageous due to their high specificity and environmentally friendly nature.

Análisis De Reacciones Químicas

Types of Reactions: (S)-3-Hydroxybutanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3-oxobutanenitrile using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3-aminobutanenitrile using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

Oxidation: 3-Oxobutanenitrile.

Reduction: 3-Aminobutanenitrile.

Substitution: 3-Chlorobutanenitrile (when using thionyl chloride).

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₄H₈N₃O

- CAS Number : 7331-52-4

- Structure : The compound features a hydroxyl group and a nitrile functional group, contributing to its unique reactivity and biological activity.

Chemical Synthesis

(S)-3-Hydroxybutanenitrile serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and biologically active compounds. Notable applications include:

- Precursor for Drug Synthesis : It is integral in synthesizing drugs like Atorvastatin (Lipitor®) and Linezolid (Zyvox®) .

- Synthesis of Chiral Compounds : The compound can be converted into other chiral intermediates, enhancing its utility in asymmetric synthesis .

Biological Applications

The compound exhibits various biological activities, making it relevant in pharmacological research:

- Enzyme Substrate : Acts as a substrate in enzymatic reactions, facilitating biochemical processes .

- Neuroprotective Effects : Studies suggest potential benefits in treating neurodegenerative diseases by inhibiting reactive oxygen species (ROS) production .

- Antioxidant Activity : Demonstrated capabilities to scavenge free radicals, which may contribute to its neuroprotective properties .

Table 1: Summary of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Atorvastatin, Linezolid |

| Biological Research | Enzyme substrate | Various enzyme-catalyzed reactions |

| Neuropharmacology | Potential treatment for neurodegenerative diseases | Alzheimer's, Parkinson's |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound reduced cell death and improved cell viability by decreasing ROS levels.

Case Study 2: Synthesis of Chiral Intermediates

Research demonstrated the successful use of this compound as a precursor for synthesizing (S)-oxiracetam, a nootropic drug. The synthesis involved stereoselective hydrolysis methods yielding high purity products .

Synthetic Routes

Several synthetic routes have been developed to produce this compound efficiently:

Mecanismo De Acción

The mechanism of action of (S)-3-Hydroxybutanenitrile involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, it acts as a substrate for nitrile hydratases and nitrilases, which catalyze its conversion to other compounds. The hydroxyl and nitrile functional groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes.

Comparación Con Compuestos Similares

®-3-Hydroxybutanenitrile: The enantiomer of (S)-3-Hydroxybutanenitrile, which has different optical activity and potentially different biological activity.

3-Oxobutanenitrile: The oxidized form of this compound.

3-Aminobutanenitrile: The reduced form of this compound.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific interactions with enzymes and other biological molecules also distinguish it from its racemic or achiral counterparts.

Actividad Biológica

(S)-3-Hydroxybutanenitrile, a chiral compound, has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmaceuticals. This article delves into the biological activity of this compound, exploring its metabolic pathways, enzymatic interactions, and implications for health and industry.

Chemical Structure and Properties

This compound is an enantiomer of 3-hydroxybutyric acid, characterized by a hydroxyl group attached to the third carbon of a four-carbon chain with a nitrile functional group. Its chemical structure allows it to participate in various biochemical pathways.

Metabolic Pathways

Recent studies have highlighted the metabolic significance of (S)-3-hydroxybutyrate, a closely related compound. (S)-3-hydroxybutyric acid is produced during fatty acid oxidation and serves as an energy source under glucose-deficient conditions. It has been shown to influence gene expression, lipid metabolism, and neuronal function in animals .

Key Enzymatic Reactions

- Dehydrogenation : The enzyme stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) catalyzes the conversion of acetoacetate to (S)-3-hydroxybutyrate in anaerobic bacteria. This enzyme is crucial for the degradation of (S)-3-hydroxybutyrate as a carbon and energy source .

- Oxidation : In addition to its role in energy metabolism, (S)-3-hydroxybutyrate has been identified as an inhibitor of histone deacetylases (HDACs), suggesting its involvement in epigenetic regulation .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Metabolic Regulation : Acts as a signaling molecule influencing metabolic pathways.

- Gene Expression Modulation : Inhibits HDACs, leading to altered transcription of genes involved in oxidative stress resistance.

- Energy Source : Serves as an alternative energy substrate during metabolic stress.

Case Studies

Several studies have documented the effects of (S)-3-hydroxybutyrate on various biological systems:

- Animal Studies : Research indicates that increased levels of (S)-3-hydroxybutyrate during fasting correlate with enhanced histone acetylation and subsequent changes in gene expression related to stress resistance .

- Microbial Studies : In anaerobic bacteria, the metabolism of (S)-3-hydroxybutyrate provides insights into its potential applications in biotechnological processes for producing biodegradable plastics .

Table 1: Enzymatic Activities Related to this compound

| Enzyme Name | Reaction Type | Substrate | Product |

|---|---|---|---|

| Stereospecific 3SHBDH | Dehydrogenation | Acetoacetate | (S)-3-Hydroxybutyrate |

| Acetyl-CoA Transferase | Transferase | Acetyl-CoA | CoA + Acetate |

| 3-Hydroxybutyryl-CoA Dehydrogenase | Dehydrogenation | (S)-3-Hydroxybutyryl-CoA | Butyryl-CoA |

Propiedades

IUPAC Name |

(3S)-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAJQGCMSBKPB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.